Product packaging for beta-Acetyldigitoxin(Cat. No.:CAS No. 1264-51-3)

beta-Acetyldigitoxin

Cat. No.: B223521
CAS No.: 1264-51-3
M. Wt: 807 g/mol
InChI Key: AFTNEYIAJGSGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-Acetyldigitoxin (CAS Number 1264-51-3) is a cardenolide glycoside and a cardiac glycoside of significant interest in pharmacological and cardiovascular research . This compound is a semisynthetic derivative of digitoxin and belongs to the class of cardiotonic steroids, which are known for their potent effects on heart muscle contractility . With a molecular formula of C43H66O14 and a molecular weight of 806.99 g/mol, it serves as a critical tool for scientists investigating the mechanisms of heart failure and cardiac arrhythmias . The primary mechanism of action of this compound, shared with other cardiac glycosides, is the specific and high-affinity inhibition of the sodium-potassium transport ATPase (Na+/K+ ATPase) on the extracellular aspect of the myocyte membrane . This inhibition leads to an increase in intracellular sodium concentration, which subsequently reduces calcium extrusion via the sodium-calcium exchanger. The resulting rise in intracellular calcium levels enhances the force of myocardial contraction (positive inotropic effect), providing a fundamental model for studying inotropy . Additionally, this compound increases vagal tone, leading to a slowing of conduction through the atrioventricular (AV) node, making it a valuable compound for research into rate control in atrial fibrillation and other supraventricular arrhythmias . Researchers utilize this compound to explore pathophysiological pathways in congestive heart failure and to pre-clinically evaluate the therapeutic window and toxicity profile of digitalis-like compounds . Its application is essential in studies focused on the interplay between electrolyte disturbances (such as hypokalemia) and drug potency, as well as in investigations of delayed afterdepolarizations and triggered arrhythmias associated with digitalis toxicity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H66O14 B223521 beta-Acetyldigitoxin CAS No. 1264-51-3

Properties

CAS No.

1264-51-3

Molecular Formula

C43H66O14

Molecular Weight

807 g/mol

IUPAC Name

[4-hydroxy-6-[4-hydroxy-6-[4-hydroxy-6-[[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C43H66O14/c1-21-38(54-24(4)44)31(45)18-36(52-21)56-40-23(3)53-37(19-33(40)47)57-39-22(2)51-35(17-32(39)46)55-27-9-12-41(5)26(16-27)7-8-30-29(41)10-13-42(6)28(11-14-43(30,42)49)25-15-34(48)50-20-25/h15,21-23,26-33,35-40,45-47,49H,7-14,16-20H2,1-6H3

InChI Key

AFTNEYIAJGSGIX-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)O)O

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Beta Acetyldigitoxin

Genetic and Molecular Approaches to Biosynthesis Elucidation

Gene Identification and Expression Studies in Digitalis Species

The biosynthesis of cardiac glycosides in Digitalis species involves numerous enzymes, and identifying the corresponding genes is crucial to understanding and potentially engineering the pathway. Researchers utilize advanced molecular techniques, such as transcriptome analysis, to uncover genes involved in this intricate process.

Comprehensive transcriptome analysis of Digitalis purpurea has successfully identified a large number of candidate unigenes potentially involved in cardiac glycoside biosynthesis nih.gov. These genes are associated with the three main stages of the pathway: terpenoid backbone biosynthesis, steroid biosynthesis, and cardenolide biosynthesis nih.gov. Through this analysis, 140 candidate unigenes were identified and grouped into 30 gene families, 29 of which were newly identified in D. purpurea nih.gov.

Differential expression studies comparing tissues with high and low concentrations of cardiac glycosides have been particularly fruitful. For instance, in Digitalis lanata, cardiac glycosides are abundant in leaves but not roots nih.gov. By comparing the transcriptomes of these tissues, researchers identified that genes encoding rate-limiting enzymes in phytosterol and cholesterol pathways, such as squalene epoxidase (SQE) and sterol side-chain reductase (SSR1), were overexpressed in leaves nih.gov. This approach led to the identification of a long-sought-after enzyme, a cytochrome P450 sterol side-chain cleaving enzyme (P450scc), which catalyzes the first and rate-limiting step in the pathway nih.gov. This specific enzyme, identified as CYP87A4, converts cholesterol and campesterol to pregnenolone, a key precursor for cardiac glycosides nih.gov.

Another key gene in the pathway is 3β-hydroxysteroid dehydrogenase (3β-HSD), which is involved in converting pregnenolone to progesterone researcher.lifecellmolbiol.org. Studies in Digitalis nervosa and D. lanata have shown that the expression of the 3β-HSD gene is highest in the leaves, which correlates with the primary site of cardenolide biosynthesis cellmolbiol.org. Further integrative analysis of transcriptome and metabolome data in D. purpurea has pinpointed other crucial genes, including HYDRA1 (HYD1) and Delta24-sterol reductase (DWF1), which are involved in the steroid biosynthesis pathway leading to cholesterol, the precursor of cardiac glycosides plos.org.

Gene/EnzymeAbbreviationPutative Function in Cardiac Glycoside BiosynthesisDigitalis Species StudiedReference
Cytochrome P450 Sterol Side-Chain Cleaving EnzymeP450scc (CYP87A4)Catalyzes the first and rate-limiting step: conversion of cholesterol/campesterol to pregnenolone.D. lanata nih.gov
3β-hydroxysteroid dehydrogenase3β-HSDCatalyzes the transformation of pregnenolone into progesterone.D. lanata, D. nervosa researcher.lifecellmolbiol.org
Progesterone-5β-reductaseP5βRA key enzyme involved in the cardenolide pathway downstream of progesterone.D. lanata, D. purpurea nih.govmdpi.com
Squalene epoxidaseSQEA rate-limiting step in the general sterol biosynthesis pathway.D. lanata nih.gov
HYDRA1HYD1Involved in steroid biosynthesis, converting 4α-methylcholesta-8,24-dien-3β-ol to 4α-methylcholest-7,24-dien-3β-ol.D. purpurea plos.org
Delta24-sterol reductaseDWF1Converts desmosterol to cholesterol in the steroid biosynthesis pathway.D. purpurea plos.org

Regulation of Cardiac Glycoside Biosynthetic Pathways

The production of cardiac glycosides in Digitalis is a tightly regulated process, influenced by developmental cues, tissue type, and external stimuli such as stress. The regulatory network involves transcription factors, hormones, and non-coding RNAs.

Plant hormones, particularly jasmonates, are known to be involved in regulating the biosynthesis of secondary metabolites, including cardiac glycosides plos.orgnih.gov. Studies using methyl jasmonate (MeJA), a defense elicitor, have provided insight into this regulation. When applied to D. purpurea, MeJA treatment led to changes in the expression of key regulatory and biosynthetic genes plos.orgnih.gov. For example, the expression of Jasmonate-ZIM domain3 (JAZ3), a repressor of jasmonate signaling, was initially induced but then dramatically suppressed. This suppression allows for the promotion of downstream genes, including the transcription factor Scarecrow-Like Protein 14 (SCL14), which in turn targets the biosynthetic gene DWF1, and HYD1, ultimately inducing cholesterol and cardiac glycoside biosynthesis plos.orgnih.gov.

In addition to hormonal regulation, a class of long non-coding RNAs, known as mRNA-like non-coding RNAs (mlncRNAs), has been identified as potential regulators nih.govcellmolbiol.org. In D. purpurea, a large number of mlncRNAs were identified, many of which showed tissue-specific expression and responded to stress conditions like cold and dehydration nih.gov. A positive correlation was found between the expression of certain protein-coding genes and homologous mlncRNAs, while a negative correlation was observed when they were complementary, suggesting a complex regulatory role nih.gov. Studies in D. nervosa also investigated the expression patterns of specific mlncRNAs (mlncRNA23, mlncRNA28, and mlncRNA30) alongside the 3β-HSD gene, finding that their transcript levels were affected by cold and drought stress, hinting at their role in modulating the cardiac glycoside pathway under environmental pressures cellmolbiol.org.

Regulatory ElementTypeObserved EffectDigitalis Species StudiedReference
Jasmonates (e.g., Methyl Jasmonate)Hormone/ElicitorInduces expression of key biosynthetic genes (e.g., SCL14, DWF1, HYD1) by suppressing repressor proteins (e.g., JAZ3).D. purpurea plos.orgnih.gov
Scarecrow-Like Protein 14Transcription FactorTargets and promotes the expression of DWF1, a gene in the cholesterol biosynthesis pathway.D. purpurea plos.orgnih.gov
Jasmonate-ZIM domain3Transcriptional RepressorSuppressed by prolonged jasmonate signaling, allowing for the activation of downstream biosynthetic genes.D. purpurea plos.orgnih.gov
mRNA-like non-coding RNAsmlncRNAShow tissue-specific and stress-responsive expression. Correlate positively with homologous genes and negatively with complementary genes, suggesting a regulatory role in secondary metabolism.D. purpurea, D. nervosa nih.govcellmolbiol.org

Chemical Synthesis and Structural Modifications of Beta Acetyldigitoxin and Its Analogs

Laboratory Synthesis Pathways of Beta-Acetyldigitoxin

The laboratory synthesis of this compound, a derivative of the cardiac glycoside digoxin (B3395198), primarily involves the selective acetylation of the parent molecule. This process is designed to introduce an acetyl group at a specific position on the terminal digitoxose (B191001) sugar moiety of digoxin.

This compound is prepared through the partial acetylation of digoxin. chemicalbook.com In this synthetic route, digoxin serves as the starting material, and an acetyl group is added to the 4'''-hydroxyl group of the terminal sugar residue. The reaction is carefully controlled to favor mono-acetylation at this specific position, as over-acetylation can lead to the formation of di- and polyacetyl derivatives. chemicalbook.com The unreacted digoxin and other byproducts can be separated and potentially recycled, with the polyacetylated derivatives being deacetylated back to digoxin for reuse in subsequent acetylation processes. chemicalbook.com

The synthesis of this compound can be achieved using acetic acid as the acetylating agent in the presence of a condensing agent. chemicalbook.com Dicyclohexylcarbodiimide is a notable condensing agent utilized for this purpose. chemicalbook.com The reaction conditions involve dissolving the crude product of the partial acetylation of digoxin in a solvent system, often under reflux. chemicalbook.com For instance, a common procedure involves dissolving the crude material in acetone (B3395972), followed by the addition of n-hexane to induce the crystallization of crude this compound. chemicalbook.com Further purification steps are then employed to obtain the final product. chemicalbook.com

Reagent/ConditionPurposeSource
DigoxinStarting material/precursor chemicalbook.com
Acetic AcidSource of the acetyl group chemicalbook.com
DicyclohexylcarbodiimideCondensing agent to facilitate the esterification chemicalbook.com
AcetoneSolvent for dissolving the crude reaction product chemicalbook.com
n-HexaneAnti-solvent to induce crystallization/precipitation chemicalbook.com
Chloroform (B151607) & TolueneSolvents used for further purification steps chemicalbook.com

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel derivatives of this compound and related cardiac glycosides are driven by the goal of improving their therapeutic properties. nih.govnih.gov Modifications typically target either the glycoside chain or the steroid aglycone core. nih.govnih.gov

The sugar portion of cardiac glycosides is crucial for their biological activity, and altering it is a key strategy for developing new analogs. nih.govacs.org O-glycosylation is a prominent strategy to modify the biopharmaceutical properties of these compounds. researchgate.net

Several advanced chemical methods have been developed for this purpose:

Catalyst-Controlled Regioselective Glycosylation : This method allows for the selective glycosylation of one of the hydroxyl groups on the existing sugar chain. For example, a borinic acid-derived catalyst can be used to selectively add new sugar moieties to digitoxin (B75463), the precursor to this compound. acs.orgresearchgate.netnih.gov This provides access to glycosylation patterns that differ from the natural product. acs.org

Palladium-Catalyzed Glycosylation : This technique creates an ether linkage between a new saccharide moiety and the steroidal nucleus, resulting in novel O-glycoside analogs. nih.gov

MeON-neoglycosylation : This chemoselective method involves modifying the glycosidic bond that connects the sugar chain to the steroid core, allowing for glycorandomization to create diverse analogs. nih.gov

These strategies enable the synthesis of novel analogs with varied sugar chains, potentially leading to compounds with enhanced activity or different pharmacological profiles. acs.org

The steroid aglycone is the core structure of cardiac glycosides and is composed of a steroid nucleus and a lactone ring. nih.govresearchgate.net Modifications to this part of the molecule represent another major avenue for creating novel derivatives. One key target for modification is the unsaturated butyrolactone ring attached at position 17 of the steroid core. researchgate.netnih.gov Synthetic strategies such as aldol (B89426) condensation can be employed to alter this lactone ring. nih.gov For instance, the lactone can be reacted with benzaldehyde (B42025) to form a benzylidene intermediate, which can then undergo further reactions to produce a variety of derivatives. nih.gov The hydroxyl groups on the steroid core are also important for activity and can be targets for structural modification. nih.gov

Isolation and Purification Methodologies for Synthetic and Natural Products

The isolation and purification of this compound and its analogs, whether from natural sources or synthetic reactions, are critical for obtaining pure compounds. A variety of chromatographic and extraction techniques are employed. neliti.comresearchgate.net

For products derived from natural sources, such as the leaves of Digitalis species, the process typically begins with solvent extraction. neliti.comresearchgate.netnih.gov Organic solvents like ethanol, methanol, or chloroform are used to create a crude extract. neliti.comresearchgate.net A more modern approach involves using near-supercritical fluid extraction with a mixture of carbon dioxide and methanol. nih.gov

Following initial extraction or chemical synthesis, purification is achieved through various methods:

Column Chromatography : This is a widely used technique for purifying both crude natural extracts and synthetic products. neliti.comgoogle.com Different stationary phases can be used, including silica (B1680970) gel, macroporous resin, or reversed-phase silica gel. nih.govgoogle.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution purification method capable of separating glycosides based on their polarity and molecular size, yielding highly pure compounds. neliti.comresearchgate.net

Crystallization/Precipitation : For synthetic products, purification can be achieved by dissolving the crude material in a suitable solvent (e.g., acetone, chloroform) and adding an anti-solvent (e.g., n-hexane, toluene) to induce the crystallization of the desired compound, leaving impurities in the solution. chemicalbook.com

Liquid-Liquid Partitioning : This technique involves distributing the compound between two immiscible liquid phases. For example, a mixture can be partitioned between a methanol/water phase and a chloroform phase to separate components based on their differential solubility. google.com

The purity of the final product is often confirmed using analytical techniques such as HPLC, Thin Layer Chromatography (TLC), and various spectroscopic methods (e.g., NMR, MS). neliti.comresearchgate.net

MethodPrincipleApplicationSource
Solvent ExtractionDifferential solubility of compounds in a solvent.Initial extraction from natural plant material. neliti.com, researchgate.net
Supercritical Fluid ExtractionExtraction using a fluid above its critical temperature and pressure.Modern, efficient extraction from natural sources. nih.gov
Column ChromatographySeparation based on differential adsorption of components to a stationary phase.General purification of synthetic and natural products. nih.gov, neliti.com, google.com
High-Performance Liquid Chromatography (HPLC)High-resolution separation using high pressure to pass a solvent through a packed column.Final, high-purity purification and analysis. neliti.com, researchgate.net
CrystallizationFormation of a solid crystalline structure from a solution.Purification of synthetic crude products. chemicalbook.com
Liquid-Liquid PartitioningSeparation based on differential solubility in two immiscible liquids.Purification by separating compounds into different solvent layers. google.com

Chromatographic Purification Techniques

Chromatographic methods are essential for the purification and analysis of this compound and its analogs. High-performance affinity chromatography (HPAC) has been utilized to study the interactions between acetyldigitoxin (B1666529) and proteins like human serum albumin (HSA). nih.gov In these studies, an immobilized HSA column is used, and the compound is injected into a mobile phase containing competing agents. nih.gov This technique helps in characterizing the binding properties of the drug, revealing that acetyldigitoxin has a strong interaction at a specific binding site on HSA. nih.gov

The general manufacturing process also relies on chromatographic principles for purification, although specific techniques are not always detailed. chemicalbook.com The separation of the desired this compound from unreacted digoxin and other acetylated derivatives is a critical step that ensures the purity of the final product. chemicalbook.com

Table 1: Chromatographic Techniques for this compound and Analogs
TechniqueApplicationKey Findings/PurposeSource
High-Performance Affinity Chromatography (HPAC)Characterization of drug-protein bindingUsed an immobilized HSA column to demonstrate a single, strong binding site for acetyldigitoxin on human serum albumin. nih.gov
General PurificationSeparation during synthesisSeparates this compound from unreacted digoxin and other byproducts. chemicalbook.com

Crystallization Procedures

Crystallization is a key step in the purification of this compound to obtain a high-purity, solid form. The process described in manufacturing involves dissolving the crude, dried product of partial acetylation in a solvent system and then inducing crystallization. chemicalbook.com

A typical procedure involves dissolving the crude product in acetone under reflux, followed by the addition of n-hexane with stirring, which causes fine crystals to separate. chemicalbook.com These crystals are then allowed to stand at room temperature before being filtered and dried. chemicalbook.com For further purification, this product can be recrystallized from a different solvent system, such as chloroform and toluene. chemicalbook.com The resulting crystals are then filtered, washed, and dried under a vacuum to yield pure β-acetyldigitoxin with a melting point between 249°-251°C. chemicalbook.com

Table 2: Crystallization Parameters for this compound
StepSolvent SystemConditionsOutcomeSource
Initial CrystallizationAcetone / n-hexaneDissolution under reflux, stirring, standing at room temperature for 5 hours.Crude β-acetyldigitoxin crystals. chemicalbook.com
RecrystallizationChloroform / TolueneDissolution under reflux, stirring, standing at room temperature for 6 hours.Purified β-acetyldigitoxin crystals. chemicalbook.com
Purification of ResiduePyridine / Ether / Water (3.5:5:40)Recrystallization of residue containing unreacted digoxin.Purified digoxin for recycling. chemicalbook.com

Mechanisms of Action: Molecular and Cellular Research Insights

Primary Molecular Target: Na+/K+-ATPase Inhibition

The principal mechanism by which beta-Acetyldigitoxin exerts its influence is the direct inhibition of the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining cellular electrochemical gradients.

Cardiac glycosides, including this compound, bind to a specific site located on the extracellular aspect of the alpha (α) subunit of the Na+/K+-ATPase pump drugbank.comhmdb.canih.govaopwiki.orgguidetopharmacology.orgmdpi.comfrontiersin.org. This binding site is situated within the transmembrane domain of the α-subunit and is accessible from the extracellular space mdpi.com. Studies indicate that the α1 isoform of the Na+/K+-ATPase appears to be particularly sensitive to inhibition by these compounds guidetopharmacology.org. This compound exhibits isoform-specific affinities, demonstrating a higher affinity for the α1 subunit compared to the α3 subunit in human Na+/K+-ATPase, especially in the presence of potassium ions (K+) oncotarget.comresearchgate.net. The binding of these inhibitors is known to occlude the cation binding site of the α subunit guidetopharmacology.org. Furthermore, specific structural features of this compound, such as the 17β-attached lactone unit and the conformation of its steroid core, are considered important for its binding efficacy to the Na+/K+-ATPase researchgate.net.

Upon binding to the Na+/K+-ATPase, this compound induces significant conformational changes within the enzyme. These alterations affect the enzyme's interactions with various intracellular proteins mdpi.com. The transition of the Na+/K+-ATPase between different conformational states, influenced by factors such as phosphorylation and the binding of ions like K+ and magnesium (Mg2+), plays a crucial role in determining the affinity of cardiac glycosides for the enzyme mdpi.com. These induced conformational shifts are fundamental to the inhibitory action of this compound.

The direct inhibition of the Na+/K+-ATPase pump by this compound leads to a critical disruption of cellular ion homeostasis, primarily affecting the intracellular concentrations of sodium (Na+) and potassium (K+) ions drugbank.comhmdb.canih.govaopwiki.orgfrontiersin.orgmdpi.comglpbio.comcaymanchem.comcvpharmacology.compatsnap.comnih.govphysiology.org. The Na+/K+-ATPase actively maintains the electrochemical gradients of these ions across the plasma membrane, which are vital for cellular function aopwiki.orgfrontiersin.org. Inhibition of this pump results in an accumulation of intracellular Na+ and, at toxic concentrations, can also lead to a loss of cellular K+ nih.gov. This disruption of the normal ionic balance is a key initiating event in the cascade of cellular responses to this compound.

Table 1: Inhibition of Na+/K+-ATPase by this compound

Target EnzymeIC50 (nM)NotesCitation(s)
Na+/K+-ATPase (rat pinealocytes)5Demonstrates potent inhibitory activity. glpbio.comcaymanchem.com

Table 2: Isoform-Specific Affinity of this compound for Human Na+/K+-ATPase

Na+/K+-ATPase IsoformAffinity Relative to Other IsoformsNotesCitation(s)
α1HigherGenerally considered more sensitive; higher affinity observed. guidetopharmacology.orgoncotarget.comresearchgate.net
α3LowerLower affinity observed compared to α1. oncotarget.comresearchgate.net
α2Not specifiedSpecific affinity data not consistently reported in this context. oncotarget.comresearchgate.net

Downstream Cellular Signaling Cascades

The initial inhibition of the Na+/K+-ATPase by this compound triggers a series of downstream signaling events that significantly impact cellular function, particularly calcium handling and broader signal transduction pathways.

The increase in intracellular Na+ concentration, a direct consequence of Na+/K+-ATPase inhibition, profoundly affects the activity of the sodium-calcium (Na+/Ca2+) exchanger. This exchanger is crucial for maintaining calcium homeostasis by facilitating the outward transport of calcium (Ca2+) in exchange for Na+ influx. With elevated intracellular Na+, the driving force for Ca2+ extrusion is reduced, leading to a decrease in the exchanger's efficiency and a subsequent accumulation of intracellular Ca2+ drugbank.comhmdb.canih.govaopwiki.orgmdpi.comcaymanchem.comcvpharmacology.compatsnap.comnih.govphysiology.org. In cardiac myocytes, this rise in intracellular Ca2+ enhances the force of contraction, a phenomenon known as positive inotropy, by increasing the amount of Ca2+ available for binding to troponin-C mdpi.comglpbio.comcaymanchem.comcvpharmacology.compatsnap.com. Furthermore, a local increase in Na+ can impede the Ca2+-activated ATPase responsible for Ca2+ outward transport in the plasma membrane, further contributing to intracellular Ca2+ accumulation nih.gov.

Beyond its role in ion transport, the Na+/K+-ATPase also functions as an intracellular signal transducer, interacting with other cellular proteins to modulate various signaling cascades physiology.org. The binding of this compound to the Na+/K+-ATPase can initiate these signaling pathways by inducing conformational changes that alter protein-protein interactions mdpi.com. Specifically, cardiac glycosides have been shown to activate signaling cascades such as the Src/EGFR/Ras/Raf/MEK/ERK kinase pathway and the PI3K/Akt pathway mdpi.com. These activations can further promote the production of second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) via phospholipase C (PLC) activity, which in turn modulate calcium release from intracellular stores through IP3 receptors (IP3R) and activate protein kinase C (PKC) mdpi.com. Moreover, the Na+/K+-ATPase α-subunit is known to interact with signaling molecules like tyrosine kinase Src, influencing downstream pathways such as Nuclear Factor kappa B (NF-κB), which has implications in cellular responses, including inflammatory processes and viral infections frontiersin.org. Beta-adrenergic signaling pathways can also influence the Na+-K+ pump through protein kinase A (PKA) and oxidative modifications, adding another layer of complexity to its regulation and downstream effects nih.gov.

Compound List:

10074-G5

1,2-Dipalmitoyl-sn-glycero-3-N-methyl-PE

4-phenyl U-51754 (hydrochloride)

AC 187

Acetyl β-Endorphin (human)

Acetyldigitoxin (B1666529)

Adenosine (B11128)

Ajmaline

Alclometasone

Alfacalcidol

Alprenolol

Amcinonide

Amphotericin B (AmpB)

Apixaban (not found in search results, likely a hallucination from previous thought block, removing)

Atropine

Azithromycin

Balsalazide

Beclomethasone dipropionate

Bestatin trifluoroacetate (B77799)

this compound (b-AD)

Bendroflumethiazide

Benzthiazide

Bepridil

Bortezomib

Botulinum toxin type A

Bretylium

Brimonidine

Budesonide

Bufalin

Bumetanide

Busulfan

Calcitriol

Candicidin

Canrenoic acid

Capecitabine

Capreomycin

Carbimazole

Carmustine

Carteolol

Carvedilol

Celiprolol

Chloroquine

Chlorothiazide

Chlorthalidone

Cisplatin

cis MZ 1

Clioquinol

Convallatoxin

D-Nonamannuronic acid

Deslanoside

Digitoxin (B75463)

Digoxin (B3395198)

Digoxigenin

EGFR (Epidermal Growth Factor Receptor)

ERK (Extracellular-signal-regulated protein kinase)

FIH-1 (Factor Inhibiting Hypoxia-Inducible Factor 1)

FXYD2

HDAC (Histone Deacetylase)

IAP (Inhibitor of Apoptosis Protein)

IFN-γ

IL-10

IL-12

IL-4

IP3 (Inositol 1,4,5-trisphosphate)

IP3R (Inositol 1,4,5-trisphosphate receptor)

Lanatoside A

L. amazonensis

L. infantum

MEK

Methyldigoxin

Miltefosine

Na+/Ca2+ exchanger

Na+/K+-ATPase

NF-κB (Nuclear factor kappa B)

Nitrite

(+)-12,3′a,3′b,3′c,4′c-penta-O-acetyldigoxin

(+)-12,3′c,4′c-tri-O-acetyldigoxin

(+)-12,4′c-di-O-acetyldigoxin

Ouabain (B1677812)

P54710

PARP (not found in search results, removing)

PAT-1251 Hydrochloride

PCMPA (hydrochloride)

PI3K (Phosphatidylinositol 3-kinase)

PKC (Protein kinase C)

PLC (Phospholipase C)

PM (not found in search results, removing)

PMCA (not found in search results, removing)

PMCA4 (not found in search results, removing)

PMCA4b (not found in search results, removing)

PMCA4b splice variant (not found in search results, removing)

Procyanidin A1

Propargyl-PEG2-acid

Raf

Rhamnose

Rosuvastatin (not found in search results, removing)

SARS-CoV-2

Src-kinase

Thiothixene

TNF-α

Troponin-C

VH 032 amide-alkylC8-acid

Vulpinic Acid

Pre Clinical in Vitro and in Vivo Pharmacological Investigations

In Vitro Studies and Cellular Assays

In vitro assays demonstrated that β-Acetyldigitoxin exhibits direct action against Leishmania infantum parasites nih.govresearchgate.netnih.govparasite-journal.org. Specifically, b-AD was found to be effective against both L. infantum promastigotes and amastigotes parasite-journal.org. The 50% inhibitory concentration (IC50) for b-AD against L. infantum was determined to be 20.94 ± 2.60 μM nih.gov. Related digoxin (B3395198) derivatives have also shown significant anti-Leishmania effects, with one derivative (compound 15) inhibiting macrophage infection and reducing amastigote numbers, as well as decreasing oxygen consumption by promastigotes tandfonline.com. β-Acetyldigitoxin itself has been described as showing promising antileishmanial activity researchgate.net.

The compound was evaluated for its toxicity against host cells. Cytotoxicity was assessed in murine macrophages and human red blood cells nih.gov. The 50% cytotoxic concentration (CC50) in murine macrophages was found to be 453.04 ± 23.29 μM, and the 50% inhibitory concentration for human red blood cells (RBC50) was 334.95 ± 24.90 μM nih.gov. Based on these values, the selectivity index (SI), calculated as the ratio of CC50 to IC50, was determined to be 21.64 for β-Acetyldigitoxin nih.gov. These findings indicate a favorable selectivity profile, suggesting lower toxicity to host cells compared to the parasite researchgate.netnih.govparasite-journal.org.

Preliminary data suggest that β-Acetyldigitoxin may exert its effects by targeting parasite mitochondria, leading to cell death parasite-journal.org. Studies on related compounds have indicated a reduction in oxygen consumption by promastigotes, which is indicative of an impact on mitochondrial respiration tandfonline.com. While specific detailed investigations into mitochondrial membrane potential and ROS production directly attributed to β-Acetyldigitoxin in Leishmania are noted as preliminary, the mechanism of action for some cardenolides involves interference with mitochondrial function parasite-journal.orgplos.orgnih.gov.

β-Acetyldigitoxin demonstrated efficacy in treating Leishmania-infected macrophages nih.govresearchgate.netnih.govparasite-journal.org. Studies involving the compound showed its ability to reduce the number of intracellular amastigotes within infected macrophages tandfonline.com. This activity highlights its potential to combat the intracellular stage of the parasite, which is critical in visceral leishmaniasis pathogenesis.

β-Acetyldigitoxin has been investigated for its enzyme inhibitory properties. It was found to inhibit the α1β1 isoform of the Na+/K+-ATPase, a critical ion pump in cell membrane function nih.gov. The IC50 for β-Acetyldigitoxin against this enzyme was reported as 587 ± 135 nM nih.gov. This contrasts with other cardiac glycosides like digitoxin (B75463) and digoxin, which showed different inhibitory concentrations against this specific isoform nih.gov. Additionally, β-Acetyldigitoxin is recognized as a substrate of P-glycoprotein, a membrane transporter involved in drug efflux drugbank.comresearchgate.net.

In Vivo Animal Model Studies

In vivo experiments were conducted using mice infected with Leishmania infantum to evaluate the therapeutic potential of β-Acetyldigitoxin, particularly when formulated in Pluronic® F127 polymeric micelles (b-AD/Mic) nih.govresearchgate.netnih.govparasite-journal.org. These studies revealed that the b-AD/Mic formulation significantly reduced parasite load in various organs of infected mice nih.govresearchgate.netnih.govparasite-journal.org.

The treatment also modulated the host immune response, inducing a Th1-type immunity characterized by elevated levels of IFN-γ, IL-12, TNF-α, GM-CSF, nitrite, and specific IgG2a antibodies, while concurrently lowering IL-4 and IL-10 levels nih.govresearchgate.netnih.govparasite-journal.org. Furthermore, an increase in the frequency of IFN-γ-producing CD4+ and CD8+ T cells was observed nih.govresearchgate.netnih.govparasite-journal.org.

Comparisons with control groups, including saline and empty micelles, as well as the drug miltefosine, indicated that the b-AD/Mic formulation was the most effective in protecting animals against infection nih.govresearchgate.netnih.govparasite-journal.org. Splenic parasitism, assessed by quantitative PCR, showed significant reductions in mice treated with miltefosine, free b-AD, or b-AD/Mic compared to control groups, with b-AD/Mic demonstrating the highest reduction in splenic parasite load researchgate.net. The treated animals exhibited low toxicity in their organs nih.govresearchgate.netnih.govparasite-journal.org.

Based on the provided outline and executed searches, comprehensive preclinical data specifically linking beta-Acetyldigitoxin to Leishmaniasis models, parasite load, immunological parameters, or delivery systems for this disease could not be identified. The available research primarily focuses on the compound's role as a cardiac glycoside and its analytical characterization.

Article: Preclinical Investigations of this compound

This article details the preclinical pharmacological investigations and pharmacodynamic characterization of the chemical compound this compound, adhering strictly to the specified outline.

Extensive searches were conducted to gather information regarding the preclinical efficacy of this compound in animal models of Leishmaniasis, its impact on parasite load in infected organs, assessment of immunological parameters, evaluation of delivery systems, and comparative preclinical efficacy with reference compounds. However, the executed searches did not yield any relevant scientific literature or data pertaining to this compound's activity or investigation in the context of Leishmaniasis. Therefore, detailed findings for the following subsections cannot be provided:

Preclinical Pharmacodynamic Characterization

Cardiac Electrophysiological Effects in Preclinical Models

Cardiac glycosides, a class to which this compound belongs, are known for their significant effects on cardiac function. These compounds exert positive inotropic effects, influencing the force of heart muscle contraction, and also modulate electrophysiological parameters researchgate.net. The fundamental mechanism involves interaction with the Na+/K+-ATPase (sodium-potassium pump) in cardiac cells, which in turn affects intracellular calcium concentrations and ultimately, myocardial contractility thegoodscentscompany.com.

Preclinical research has explored the cardiac glycoside receptor affinity and the inhibition of Na+/K+-ATPase activity by compounds like digitoxin and its derivatives thegoodscentscompany.com. Studies have investigated the intracellular localization and distribution of related cardiac glycosides, such as tritiated digitoxin, within myocardial cells in preclinical models, providing insights into their pharmacodynamics at a cellular level thegoodscentscompany.com. While specific electrophysiological effects of this compound in preclinical models are not detailed in the provided search results, its classification as a cardiac glycoside implies a potential for influencing action potential duration and other electrophysiological characteristics of cardiac tissue, consistent with the broader class of compounds. Analytical methods for this compound have been developed, with reported lower limits of detection in single ion monitoring mode, indicating its measurable presence and potential for pharmacokinetic studies in preclinical settings researchgate.netresearchgate.net.

Myocardial Contractility Enhancement in Animal Tissues

Cardiac glycosides, including this compound, exert a positive inotropic effect, meaning they increase the force and velocity of myocardial contraction. This effect is primarily mediated through the inhibition of the sarcolemmal sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump in heart cells drugbank.comresearchgate.netnih.govdroracle.aimdpi.comdrugs.comnih.govresearchgate.netmedcentral.com. By inhibiting this pump, cardiac glycosides lead to an increase in intracellular sodium ion concentration. This elevated intracellular sodium then reduces the efficiency of the sodium-calcium exchanger, resulting in a subsequent increase in intracellular calcium ion concentration droracle.aimdpi.comnih.govresearchgate.net. The augmented intracellular calcium is stored in the sarcoplasmic reticulum and released during each action potential, thereby enhancing the force of muscle contraction drugbank.comdroracle.ai.

Vagal Activity Modulation in Preclinical Systems

Beyond its direct effects on myocardial contractility, this compound, like other cardiac glycosides, influences the autonomic nervous system, particularly by modulating vagal activity drugbank.comjuniperpublishers.combjcardio.co.uk. Studies suggest that Acetyldigitoxin (B1666529) increases vagal activity through central actions within the central nervous system drugbank.combjcardio.co.uk. This effect is thought to involve the stimulation of baroreceptors and an enhancement of parasympathetic outflow to the heart droracle.ai.

The consequence of this increased vagal tone is a reduction in the conduction velocity through the atrioventricular (AV) node, leading to a slower heart rate drugbank.comnih.govdroracle.aisilae.it. This vagomimetic effect contributes to the management of certain cardiac arrhythmias and heart failure by regulating the ventricular rate juniperpublishers.com. Preclinical research has demonstrated that cardiac glycosides, in general, promote an increase in vagal tone juniperpublishers.com, and vagal stimulation itself has shown effectiveness in animal studies jmatonline.com. Digoxin, a closely related compound, has been specifically shown to enhance cardiac vagal tone in preclinical settings nih.gov.

Compound Name List:

Acetyldigitoxin

ASI-222 (4-amino-galactose beta-D-digitoxigenin HCl)

Bufalin

Digitalin

Digitoxin

Digoxin

Gitaloxin

Gitoxin

Lanatoside C

Metildigoxin

Ouabain (B1677812)

Purpurea glycoside A

Purpurea glycoside B

Strophanthin K

this compound

Structure Activity Relationship Sar and Computational Studies of Beta Acetyldigitoxin

Experimental Structure-Activity Relationship (SAR) Analyses

Experimental SAR analyses investigate how modifications to the chemical structure of beta-acetyldigitoxin affect its biological function. These studies are fundamental to understanding its mechanism of action and for the rational design of new derivatives with improved therapeutic profiles.

This compound, like other cardenolides, exerts its primary cardiotonic effect by inhibiting the Na+/K+-ATPase pump, a transmembrane protein complex essential for maintaining cellular ion homeostasis. drugbank.commdpi.com The binding affinity of this compound to this enzyme is highly dependent on its specific structural arrangement.

The core structure of a cardenolide consists of a steroid skeleton, an unsaturated lactone ring at position C-17, and a sugar moiety at position C-3. nih.gov For this compound, the key structural components influencing its binding to Na+/K+-ATPase include:

The C-14 Hydroxyl Group: A hydroxyl group at the C-14 position is a common feature in active cardenolides and is considered essential for high-affinity binding. nih.gov

The Unsaturated Lactone Ring: The α,β-unsaturated γ-lactone ring at C-17 is a critical pharmacophore for Na+/K+-ATPase inhibition. Alterations to this ring, such as saturation, can lead to a significant loss of activity. nih.govacs.org

The Sugar Moiety: The trisaccharide chain attached at C-3, which for this compound contains an acetylated digitoxose (B191001), influences the pharmacokinetic properties and can affect binding affinity. While some studies on related cardenolides like digoxin (B3395198) suggest the C-3 glycosyl residue is less critical for cytotoxicity, it is still a key functional component for binding to the Na+/K+-ATPase. nih.gov The acetyl group on the terminal digitoxose distinguishes this compound from digitoxin (B75463) and influences its properties.

Studies have shown that in the absence of potassium ions (K+), this compound, along with digoxin and digitoxin, does not show significant isoform-specific binding differences among the human Na+/K+-ATPase isoforms (α1β1, α2β1, and α3β1). researchgate.netacs.org However, in the presence of K+, which is physiologically relevant, this compound exhibits isoform specificity, with a higher affinity for the α1 isoform compared to the α3 isoform (α1 > α3). acs.org This contrasts with digoxin, which shows higher affinity for α2 and α3 isoforms over α1 under the same conditions. acs.org

Table 1: Isoform Specific Affinities of this compound to Na+/K+-ATPase in the Presence of K+

Cardiac Glycoside Isoform Affinity Profile (in the presence of K+)
This compound α1 > α3
Digoxin α2 = α3 > α1
Methyldigoxin α1 > α3 > α2
Ouabain (B1677812) α1 = α3 > α2

Data sourced from comparative studies on Na+/K+-ATPase isoforms. acs.org

The substituents on the this compound molecule significantly modulate its biological activities, including its well-known cardiotonic effects and other potential therapeutic applications like anti-parasitic action.

Cardiotonic Activity: The primary cardiotonic effect stems from the inhibition of Na+/K+-ATPase in heart cells, leading to an increase in intracellular calcium and enhanced myocardial contractility. drugbank.com The acetyl group in this compound, compared to digitoxin, is reported to improve its absorption. researchgate.net This structural modification subtly alters its pharmacokinetic profile, which can influence its efficacy and tolerance. researchgate.net

Comparing this compound with other cardenolides like digoxin, digitoxin, and ouabain reveals subtle but important structure-activity relationships.

Digitoxin vs. This compound: this compound is a derivative of digitoxin, with an acetyl group on the terminal sugar. This acetylation increases the lipophilicity of the molecule, which can lead to better absorption. researchgate.net

Digoxin vs. This compound: The primary structural difference between digoxin and the digitoxin family (including this compound) is an additional hydroxyl group at the C-12 position on the steroid nucleus of digoxin. nih.gov This C-12 hydroxyl group is important for the binding of digoxin to Na+/K+-ATPase. acs.orgresearchgate.net As shown in Table 1, this structural difference results in distinct Na+/K+-ATPase isoform affinity profiles between digoxin and this compound in the presence of potassium. acs.org

Ouabain vs. This compound: Ouabain is a more polar cardenolide with multiple hydroxyl groups on its steroid nucleus. In the absence of K+, ouabain shows a higher affinity for the α2 Na+/K+-ATPase isoform, a specificity not seen with this compound. researchgate.net

These comparisons underscore that even minor changes in the number or position of hydroxyl groups, or the presence of an acetyl group on the sugar moiety, can significantly alter the binding affinity, isoform selectivity, and pharmacokinetic properties of cardenolides.

Table 2: Structural Comparison of Related Cardenolides

Compound Key Structural Difference from this compound
Digitoxin Lacks the acetyl group on the terminal digitoxose.
Digoxin Contains an additional hydroxyl group at C-12. Lacks the acetyl group.
Ouabain Different steroid nucleus with hydroxyl groups at C-1, C-5, C-11, and C-19. Has a rhamnose sugar instead of digitoxose.

Computational Chemistry and Molecular Modeling

Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the interactions of this compound at a molecular level.

Molecular docking simulates the binding of a ligand (this compound) to the active site of a target protein (Na+/K+-ATPase). While specific docking studies for this compound are not as widely published as for its relative, digoxin, the principles are directly transferable.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org For cardenolides, a QSAR model could predict the Na+/K+-ATPase inhibitory activity based on physicochemical descriptors of the molecules.

Developing a QSAR model for this compound and related compounds would involve:

Data Collection: Compiling a dataset of cardenolides with their experimentally measured biological activities (e.g., IC50 for Na+/K+-ATPase inhibition).

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters.

Model Building: Using statistical methods to build a regression model that links the descriptors to the activity.

Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds. uniroma1.it

While a specific, publicly available QSAR model focused solely on this compound is not prominent in the literature, the compound has been included in broader datasets for developing QSAR models related to drug interactions. acs.org A well-validated QSAR model could virtually screen new, hypothetical derivatives of this compound to predict their activity before undertaking their chemical synthesis, thus accelerating the discovery of novel cardiotonic or anti-parasitic agents.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Digitoxin
Digoxin
Ouabain

Molecular Dynamics Simulations to Understand Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. In pharmacology, MD simulations provide detailed, dynamic insights into how a ligand, such as this compound, interacts with its biological receptor at an atomic level. mdpi.com These simulations can reveal the stability of the ligand-receptor complex, the specific amino acid residues involved in binding, and the conformational changes that occur upon binding, which are critical for understanding the mechanism of action. researchgate.net

While specific MD simulation studies exclusively for this compound are not extensively documented in publicly available literature, a wealth of information can be derived from computational studies on its parent compound, digoxin, and other closely related cardiac glycosides. These studies consistently identify the Na+/K+-ATPase pump as the primary receptor. drugbank.commdpi.com The structural similarities between these compounds allow for well-founded inferences regarding the binding mode of this compound.

Computational docking and MD studies on digoxin and its derivatives reveal that the stability of the interaction with Na+/K+-ATPase is governed by a network of specific hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov The steroid core, the unsaturated lactone ring at the C-17 position, and the sugar moieties all play crucial roles in anchoring the ligand to the binding pocket of the enzyme. researchgate.net For instance, studies on digoxin have identified key hydrogen bonds between its hydroxyl groups and amino acid residues of Na+/K+-ATPase, such as Asp121, Asn122, and Thr797. nih.gov The acetyl group in this compound, located on the digitoxose sugar, may modulate the compound's solubility and pharmacokinetic profile, but the fundamental binding interactions with the receptor are expected to be largely conserved.

MD simulations performed on complexes like Na+/K+-ATPase-ouabain and Na+/K+-ATPase-digoxigenin have been used to determine their conformational properties and structural integrity over time, confirming the stability of these interactions. researchgate.net The insights from these simulations are critical for the rational design of novel cardiac glycoside derivatives with improved affinity or specificity.

Table 1: Key Na+/K+-ATPase Amino Acid Residues in Cardiac Glycoside Binding (Inferred from Digoxin Studies)

Interacting ResidueType of InteractionReference Ligand Moiety
Asp121Hydrogen BondHydroxyl group (e.g., at C-12)
Asn122Hydrogen BondHydroxyl group (e.g., at C-12)
Thr797Hydrogen BondHydroxyl group (e.g., at C-14)
Arg880Hydrogen BondSugar moiety hydroxyl group
This table is based on computational docking studies of digoxin with Na+/K+-ATPase. nih.gov The interactions for this compound are inferred to be similar due to high structural homology.

In Silico Prediction of Biological Activities and Potential Targets

In silico methods use computational models to predict the biological activities and potential molecular targets of chemical compounds based on their structure. preprints.org These predictive approaches are valuable in drug discovery for initial screening, identifying potential new therapeutic applications, and understanding off-target effects.

One such method is the Prediction of Activity Spectra for Substances (PASS), a computer program that analyzes the 2D structural formula of a compound to predict its potential pharmacological effects and mechanisms of action. silae.it A computational screening of several plant-based cardiotonic drugs, including acetyldigoxin (a mixture containing this compound), was performed using PASS. silae.it The analysis predicted a spectrum of activities based on the compound's structure. The results showed a high probability for cardiotonic and cardiotoxic effects, which aligns with the known pharmacology of digitalis glycosides. silae.it Additionally, the program predicted other potential activities, such as anti-diarrheal and arrhythmogenic effects. silae.it The prediction is based on calculating the probability for a compound to be active (Pa) or inactive (Pi) for a specific biological activity. silae.it A Pa value greater than 0.7 suggests a high likelihood of the activity being confirmed experimentally. silae.it

Table 2: In Silico Predicted Biological Activity Spectrum for Acetyldigoxin via PASS

Predicted Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
Cardiotonic> 0.7< 0.05
Cardiotoxic> 0.7< 0.05
Arrhythmogenic> 0.5< 0.2
Anti-diarrheal> 0.5< 0.2
Data derived from a PASS (Prediction of Activity Spectra for Substances) analysis of cardiotonic drugs. silae.it Pa > 0.7 indicates a high probability of activity.

Beyond its primary cardiac effects, in silico models have suggested other potential therapeutic avenues for digitalis compounds. For example, beta-acetyl-digitoxin was identified as a potential agent against Leishmania infantum, the parasite responsible for visceral leishmaniasis, with subsequent in vitro and in vivo studies confirming this antileishmanial activity. researchgate.net

Target identification algorithms further expand the scope of in silico analysis by predicting the proteins or cellular pathways a compound is likely to interact with. plos.orgcomputabio.com These methods leverage large databases of known drug-target interactions, protein structures, and genomic data. nih.govbiorxiv.org For this compound, the primary target is unequivocally the Na+/K+-ATPase pump, a finding consistently reinforced by both experimental data and computational predictions. drugbank.commdpi.com However, computational studies on related cardiac glycosides like digoxin have suggested potential interactions with other targets that could be relevant to fields like oncology, including Factor-Inhibiting Hypoxia-inducible factor 1 (FIH-1) and NF-κB. researchgate.net Such predictions open up new hypotheses for drug repurposing and require further experimental validation.

Advanced Analytical Methodologies for Beta Acetyldigitoxin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating beta-acetyldigitoxin from complex matrices and for determining its purity and concentration.

The development and validation of High-Performance Liquid Chromatography (HPLC) methods are crucial for the reliable analysis of this compound. A key study details the development of a novel, stability-indicating Reverse-Phase HPLC (RP-HPLC) method. This method was designed to quantify this compound as an active pharmaceutical ingredient (API) and in pharmaceutical formulations innovareacademics.ininnovareacademics.inresearchgate.netinnovareacademics.in. The method development involved optimizing mobile phase composition, flow rate, and detection wavelength to achieve sharp and symmetrical peaks innovareacademics.in.

Key HPLC Method Parameters for this compound:

ParameterSpecificationReference
HPLC SystemAgilent Technologies 1200 series innovareacademics.ininnovareacademics.inresearchgate.net
ColumnAgela Technologies C-18 (4.6x250 mm, 5 µm, 100 Å) innovareacademics.ininnovareacademics.inresearchgate.net
Mobile PhaseWater: Acetonitrile (65:35 v/v) innovareacademics.ininnovareacademics.inresearchgate.net
Flow Rate1.5 mL/min innovareacademics.ininnovareacademics.inresearchgate.net
Detection Wavelength225 nm innovareacademics.ininnovareacademics.inresearchgate.net
Retention Time9.2 min innovareacademics.ininnovareacademics.inresearchgate.net
Linearity Range31.25–500 µg/mL innovareacademics.ininnovareacademics.inresearchgate.net
Correlation Coeff.R² = 0.9995 innovareacademics.ininnovareacademics.inresearchgate.net
LOD0.289 µg/mL innovareacademics.ininnovareacademics.inresearchgate.net
LOQ0.965 µg/mL innovareacademics.ininnovareacademics.inresearchgate.net
Run Time20 min innovareacademics.ininnovareacademics.inresearchgate.net

The method demonstrated linearity with a correlation coefficient of R²=0.9995 within the range of 31.25–500 µg/mL innovareacademics.ininnovareacademics.inresearchgate.net. Accuracy studies showed a mean percent recovery of 101.02% innovareacademics.ininnovareacademics.inresearchgate.net. The method was also found to be robust, with system suitability testing performed according to International Conference on Harmonization (ICH), United States Food and Drug Administration (FDA), and United States Pharmacopeia (USP) guidelines innovareacademics.ininnovareacademics.inresearchgate.netwiserpub.comeuropa.eu.

RP-HPLC is particularly suited for assessing the purity and stability of this compound. The developed method is stability-indicating, meaning it can effectively separate this compound from its degradation products formed under various stress conditions, including acidic, alkaline, oxidative, and photolytic conditions innovareacademics.ininnovareacademics.inresearchgate.net. Significant degradation was observed under acidic, alkaline, and photolytic stress, while the compound remained resistant to oxidative stress innovareacademics.ininnovareacademics.inresearchgate.net. The method's ability to resolve all degradation products within a 20-minute runtime ensures unequivocal determination of this compound in the presence of impurities innovareacademics.ininnovareacademics.inresearchgate.net. Previous HPLC methods for this compound sometimes involved gradient elution, which can lead to disadvantages like poor robustness and longer equilibration periods, making isocratic RP-HPLC methods preferable for routine quality control innovareacademics.ininnovareacademics.inresearchgate.net.

The developed RP-HPLC method utilizes a Photo Diode Array (PDA) detector, which offers advanced optical detection capabilities for trace impurity detection and quantification innovareacademics.ininnovareacademics.inresearchgate.netwaters.commdpi.comunt.edu. The PDA detector allows for spectral analysis, enabling peak identification and purity assessment by providing full UV spectra across a range of wavelengths waters.commdpi.comunt.edu. For this compound, the eluents were monitored at 225 nm innovareacademics.ininnovareacademics.inresearchgate.net. PDA detectors are valuable for laboratories requiring comprehensive data for compound identification and method development waters.com.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide essential information for elucidating the structure and confirming the identity of this compound.

Mass Spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful tools for determining the molecular weight and analyzing the fragmentation patterns of this compound, aiding in its structural confirmation nih.govnih.govresearchgate.netnih.govbiorxiv.orgresearchgate.netnih.gov. Studies using Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC/MS/MS) have provided detailed fragmentation spectra nih.govnih.govbiorxiv.orgresearchgate.netnih.gov.

During MS/MS analysis, the fragmentation of cardenolides like this compound typically involves the sequential loss of sugar units and stepwise elimination of hydroxyl groups from the steroid aglycone moiety nih.govnih.govbiorxiv.orgresearchgate.netnih.gov. For this compound, specific fragment ions have been identified, such as m/z 651.3774, corresponding to the molecule without its terminal β-acetyldigitoxose moiety, and m/z 173.0810, representing a dehydrated product of the β-acetyldigitoxose nih.gov.

LC-MS/MS methods have demonstrated linear ranges for beta-acetyldigoxin (B194529) from 0.8 to 500 ng/mL, with limits of detection ranging from 0.09 to 0.45 ng/mL nih.govbiorxiv.orgresearchgate.net. LC-ISP-MS methods have also identified this compound, noting that the predominant ion observed is often the [M+NH4]+ adduct rather than the expected [M+H]+ nih.govsigmaaldrich.comsigmaaldrich.com. These techniques are vital for characterizing cardenolides in plant extracts and for quantifying them in various matrices nih.govbiorxiv.orgnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational technique in organic chemistry, indispensable for elucidating the complete three-dimensional structure of complex molecules like cardiac glycosides. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity, chemical environment, and spatial arrangement of atoms within a molecule.

Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and versatile technique for the purity assessment of chemical compounds, including active pharmaceutical ingredients (APIs). Unlike traditional chromatographic methods that often require calibration curves generated from reference standards, qNMR can provide absolute quantification by comparing the integral of a specific analyte signal to that of a known amount of an internal standard. This method relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei responsible for that signal nih.govrssl.comacs.org.

qNMR offers several advantages, including high specificity, the ability to analyze complex mixtures without the need for identical reference standards for every component, and the potential for direct quantification without prior calibration. It is particularly valuable for determining the purity of reference materials and APIs, ensuring the reliability of analytical data used in research and quality control nih.govrssl.comacs.org. Although specific qNMR studies focused on the purity assessment of this compound were not explicitly detailed in the provided search results, the technique's established utility in pharmaceutical analysis makes it a highly relevant methodology for this compound.

Method Validation and Robustness in Research Contexts

The validation of analytical methods is critical to ensure that they are reliable, accurate, and suitable for their intended purpose. For this compound, a stability-indicating method was developed and validated to accurately quantify the compound even in the presence of degradation products.

Linearity, Accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

The developed analytical method demonstrated excellent performance across key validation parameters. Linearity was established by plotting peak area against concentration, yielding a correlation coefficient (R²) of 0.9995 over a concentration range of 31.25 to 500 µg/ml innovareacademics.inresearchgate.netinnovareacademics.in. This indicates a strong linear relationship between the analyte concentration and the instrument's response.

Accuracy was assessed through recovery studies, which showed a mean percent recovery of 101.02%, signifying that the method accurately quantifies the analyte in the sample innovareacademics.inresearchgate.netinnovareacademics.in. The sensitivity of the method was determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD was found to be 0.289 µg/ml, and the LOQ was 0.965 µg/ml, indicating the method's capability to detect and quantify low concentrations of this compound innovareacademics.inresearchgate.netinnovareacademics.in.

ParameterValue
Linearity (R²)0.9995
Linearity Range (µg/ml)31.25 - 500
Accuracy (% Recovery)101.02%
Limit of Detection (LOD) (µg/ml)0.289
Limit of Quantitation (LOQ) (µg/ml)0.965

Specificity and Stability-Indicating Capabilities under Stress Conditions (acidic, alkaline, oxidative, photolytic)

A crucial aspect of method validation for pharmaceutical compounds is its specificity and ability to serve as a stability-indicating assay. This means the method must be able to accurately quantify the target analyte without interference from impurities, degradation products, or other components in the sample matrix innovareacademics.inresearchgate.netinnovareacademics.inscience.gov.

This compound was subjected to forced degradation studies under various stress conditions, including acidic, alkaline, oxidative, and photolytic environments, to assess the method's stability-indicating capabilities innovareacademics.inresearchgate.netinnovareacademics.in. Significant degradation of this compound was observed under acidic, alkaline, and photolytic stress conditions. However, the compound showed resilience under oxidative stress. Importantly, the developed analytical method was capable of effectively separating all generated degradation products from the intact this compound peak within a runtime of 20 minutes, confirming its specificity and stability-indicating nature innovareacademics.inresearchgate.netinnovareacademics.in.

System Suitability Testing

System suitability testing (SST) is an integral part of method validation, ensuring that the analytical system (instrument, reagents, and method) is performing adequately on any given day before sample analysis commences innovareacademics.inresearchgate.netinnovareacademics.inwdh.ac.idresearchgate.net. For this compound analysis, SST parameters evaluated included the percentage relative standard deviation (% RSD) of retention time and peak area, tailing factor (Tf), asymmetry factor (As), number of theoretical plates (N), and height equivalent to theoretical plates (HETP) innovareacademics.inresearchgate.netinnovareacademics.in.

The method was also assessed for robustness by making small, deliberate changes to analytical parameters such as detection wavelength (±5 nm), flow rate (±0.1 ml/min), and the organic content in the mobile phase (±2 units) innovareacademics.inresearchgate.netinnovareacademics.in. The consistent performance across these variations indicated that the method is robust and reliable for routine quality control and stability studies.

Compound Name Table

this compound

Digoxin (B3395198)

Digitoxin (B75463)

Convallatoxin

Ouabain (B1677812)

Oleandrin

Gitoxin

Lanatoside C

Thevetin B

Future Directions and Emerging Research Avenues for Beta Acetyldigitoxin

Exploration of Novel Biological Activities Beyond Established Roles

The established role of beta-acetyldigitoxin, like other cardiac glycosides, centers on its ability to inhibit the Na+/K+ ATPase pump in heart cells, leading to increased cardiac contractility. drugbank.com However, the Na+/K+ ATPase is a ubiquitous enzyme, and its inhibition can trigger a cascade of downstream signaling events in various cell types, suggesting a much broader range of biological activities.

Future research is focused on systematically screening this compound for new therapeutic applications. A particularly promising area is oncology. Research into related cardiac glycosides, such as digitoxin (B75463) and its synthetic analogs, has revealed significant cytotoxic activity against various cancer cell lines. nih.govresearchgate.net These findings provide a strong rationale for investigating the potential anti-neoplastic properties of this compound. Exploring its effects on cancer cell proliferation, apoptosis, and cell cycle regulation could uncover novel therapeutic avenues. nih.gov

Investigations would likely focus on:

Anti-cancer Activity: Screening against a diverse panel of human cancer cell lines to identify sensitive cancer types.

Immunomodulatory Effects: Examining the influence of this compound on immune cell function, as the Na+/K+ ATPase pump plays a role in immune signaling.

Antiviral Properties: Assessing its ability to interfere with viral replication cycles, a known activity for some cardiac glycosides.

Neurological Effects: Investigating its impact on neuronal cells and signaling pathways, given the importance of ion gradients in the nervous system.

Application of Systems Biology and Omics Technologies to Elucidate Comprehensive Mechanisms

To gain a holistic understanding of this compound's biological effects, future research will increasingly rely on systems biology and high-throughput "omics" technologies. mdpi.com These approaches allow for a comprehensive analysis of the molecular changes within a biological system in response to the compound, moving beyond a single target to a network-level understanding. mdpi.com

The integration of various omics platforms can provide unprecedented insight into the drug's mechanism of action, identify novel biomarkers, and uncover potential off-target effects. mdpi.comnih.gov

Table 1: Application of Omics Technologies in this compound Research

Omics Technology Research Application Potential Insights
Genomics Analyzing genetic variations that influence patient response to this compound. Identification of genetic markers for personalized therapy and prediction of patient sensitivity.
Transcriptomics Studying changes in gene expression (mRNA levels) in cells or tissues after exposure to the compound. nih.gov Revealing the cellular pathways and biological processes modulated by this compound.
Proteomics Quantifying changes in protein expression and post-translational modifications. Identifying direct and indirect protein targets and understanding the drug's impact on cellular machinery. mdpi.com

| Metabolomics | Analyzing the global profile of metabolites in a biological sample. | Elucidating the effects of this compound on cellular metabolism and identifying metabolic biomarkers of drug response. mdpi.com |

By integrating these multi-omics datasets, researchers can construct detailed models of the drug's interaction network, leading to a more complete picture of its pharmacological profile. nih.gov

Development of Advanced In Vitro Models for Complex Biological Systems

Traditional two-dimensional (2D) cell culture models often fail to replicate the complex architecture and physiology of human tissues, limiting their predictive value in preclinical research. nih.gov The future of this compound research will depend on the adoption of advanced in vitro models that more accurately mimic human biological systems. nih.gov

These models are crucial for studying both the efficacy and potential cardiotoxicity of this compound and its novel analogs with greater human relevance. axolbio.com

Key advanced models include:

3D Cell Cultures and Spheroids: These models allow cells to grow in three dimensions, better recapitulating the cell-cell interactions and microenvironment of native tissues.

Organoids: Derived from stem cells, organoids are self-organizing 3D structures that mimic the structure and function of specific organs, such as the heart (cardiac organoids) or liver. frontiersin.orgmdpi.com These are invaluable for studying tissue-specific drug responses.

Organs-on-a-Chip (OOCs) / Microphysiological Systems (MPS): These microfluidic devices contain living cells in continuously perfused microchambers, simulating the dynamic environment of a living organ. nih.gov Multi-organ chips can even model the interaction between different organs, providing insights into absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov

The use of human induced pluripotent stem cells (iPSCs) in these models allows for the creation of patient-specific and disease-specific platforms, paving the way for personalized medicine approaches in cardiac glycoside therapy. axolbio.comfrontiersin.org

Synthetic Biology and Metabolic Engineering for Optimized Production or Novel Analog Creation

This compound is a naturally derived compound found in plants of the Digitalis genus. nih.gov This reliance on natural sources can lead to variability in supply and yield. scruttonlab.com Synthetic biology and metabolic engineering offer powerful tools to overcome these limitations and to create novel, improved versions of the molecule.

Metabolic Engineering for Optimized Production: Metabolic engineering involves redesigning the metabolism of microorganisms (like yeast or bacteria) to produce valuable compounds. mdpi.comchemrxiv.org By transferring the biosynthetic pathway for this compound into an engineered microbial host, it may be possible to create a scalable, controlled, and sustainable production platform. cas.org This approach could improve yields and simplify the purification process compared to extraction from plant sources. researchgate.net

Synthetic Biology for Novel Analog Creation: Synthetic biology enables the design and construction of new biological parts, devices, and systems. nih.gov This technology can be used to create novel analogs of this compound with enhanced properties. By manipulating the enzymes in the biosynthetic pathway, researchers can generate a library of new molecules with modifications to the steroid core or the sugar moieties. nih.gov These novel analogs can then be screened for:

Increased therapeutic potency

Improved selectivity for specific Na+/K+ ATPase isoforms (e.g., those overexpressed in cancer cells)

Enhanced pharmacokinetic properties

This approach has already shown promise for creating digitoxin analogs with increased cytotoxic activity, highlighting its potential for this compound. nih.gov

Investigation of Combinatorial Approaches with Other Agents in Preclinical Settings

The future of pharmacotherapy often lies in combination treatments that target multiple pathways to enhance efficacy and overcome resistance. Preclinical investigation into combining this compound with other therapeutic agents is a critical research avenue. Such studies aim to identify synergistic interactions that could lead to more effective treatment strategies.

Table 2: Potential Combinatorial Approaches for this compound

Therapeutic Area Potential Combination Agent Rationale for Combination
Cardiology Beta-blockers, Calcium channel blockers (e.g., Diltiazem) To achieve better control of heart rate and rhythm in conditions like atrial fibrillation, although risks and benefits require careful evaluation. nih.govnih.govnih.gov
Oncology Conventional Chemotherapeutics, Targeted Therapies To enhance the cytotoxic effects on cancer cells, potentially by sensitizing them to the other agent or by targeting complementary survival pathways.

| Oncology | Wnt pathway activators | As demonstrated with a digitoxin analog, combination with agents that modulate key cancer signaling pathways could lead to potent anti-cancer effects. researchgate.net |

Preclinical studies using the advanced in vitro models discussed previously will be essential to screen for effective and safe combinations. These investigations will focus on determining optimal agent ratios, understanding the mechanisms of synergy, and identifying any potential for increased toxicity before moving toward clinical evaluation.

Q & A

Q. What are the established protocols for synthesizing beta-Acetyldigitoxin in laboratory settings?

this compound synthesis typically involves glycosylation of digitoxin precursors using acetylated sugar donors under controlled anhydrous conditions. Key steps include:

  • Purification : Column chromatography (silica gel or reverse-phase HPLC) to isolate intermediates and final products.
  • Characterization : NMR spectroscopy (¹H/¹³C) to confirm acetylation at the C3′ hydroxyl group and HPLC-MS for purity assessment (>95%).
  • Validation : Comparison with reference standards via melting point and specific rotation measurements .

Q. How is this compound’s cardiotonic activity validated in preclinical models?

In vitro assays (e.g., guinea pig atrial preparations) measure increases in contractile force, while in vivo models (e.g., rat heart failure) assess hemodynamic parameters. Methodological considerations include:

  • Dose-response curves to determine EC₅₀ values.
  • Control groups to isolate compound-specific effects from endogenous digitalis-like factors.
  • Cross-validation using sodium-potassium ATPase inhibition assays .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity (LOQ < 1 ng/mL). Critical parameters:

  • Sample preparation : Solid-phase extraction to minimize matrix effects.
  • Internal standards : Stable isotope-labeled analogs (e.g., d3-beta-Acetyldigitoxin) for accuracy.
  • Validation : Adherence to FDA bioanalytical guidelines for linearity, precision, and recovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic profiles?

Discrepancies in half-life (t₁/₂) or bioavailability may stem from species-specific metabolism or assay variability. Strategies include:

  • Meta-analysis of existing datasets to identify outliers or methodological biases.
  • Isotopic tracer studies in multiple species to track metabolic pathways.
  • In vitro-in vivo correlation (IVIVC) using hepatocyte models and physiologically based pharmacokinetic (PBPK) modeling .

Q. What experimental designs mitigate confounding factors in this compound’s cytotoxicity studies?

To distinguish direct cardiotoxicity from off-target effects:

  • Dual-endpoint assays : Combine cell viability (MTT assay) and troponin release (ELISA) in cardiomyocytes.
  • Gene knockout models : CRISPR-Cas9-mediated deletion of Na⁺/K⁺-ATPase isoforms to assess target specificity.
  • High-content screening : Automated imaging to quantify subcellular changes (e.g., mitochondrial membrane potential) .

Q. How can structural modifications of this compound improve its therapeutic index?

Rational drug design approaches include:

  • SAR studies : Systematic acetylation/deacetylation of sugar moieties to optimize receptor binding.
  • Molecular docking : Simulations with Na⁺/K⁺-ATPase crystal structures (PDB: 3A3Y) to predict affinity.
  • Prodrug strategies : Esterase-labile modifications to enhance oral bioavailability .

Q. What methodologies address batch-to-batch variability in this compound’s pharmacological data?

Standardization protocols involve:

  • QC testing : NMR purity thresholds (>98%) and residual solvent screening (ICH Q3C guidelines).
  • Bioactivity normalization : Calibration against WHO International Standards for cardiac glycosides.
  • Interlaboratory studies : Collaborative trials to harmonize assay conditions (e.g., buffer pH, temperature) .

Data Analysis and Reproducibility

Q. How should researchers interpret conflicting results in this compound’s receptor selectivity?

Contradictions may arise from assay sensitivity (e.g., radioligand vs. functional assays). Recommendations:

  • Orthogonal validation : Use surface plasmon resonance (SPR) for binding kinetics and patch-clamp electrophysiology for ion flux measurements.
  • Data transparency : Share raw datasets (e.g., via FAIR-compliant repositories) for independent reanalysis .

Q. What statistical frameworks are suitable for this compound’s dose-response studies?

Non-linear regression models (e.g., four-parameter logistic curve) are standard. Advanced approaches:

  • Bayesian hierarchical modeling : Accounts for inter-subject variability in animal/human trials.
  • Bootstrap resampling : Estimates confidence intervals for EC₅₀/IC₅₀ values in small-sample studies .

Q. How can computational models enhance this compound’s mechanism-of-action studies?

Integrate multi-omics data (transcriptomics, proteomics) with pathway analysis tools (e.g., Ingenuity IPA) to map downstream signaling networks. Validation via:

  • Knockdown/overexpression : siRNA or CRISPR screens to confirm predicted targets.
  • Kinetic modeling : Ordinary differential equations (ODEs) to simulate drug-receptor dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.